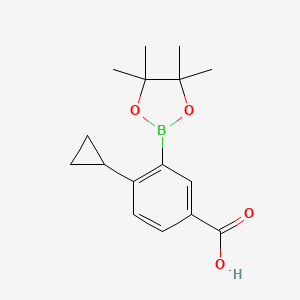![molecular formula C20H27IO2 B12813200 [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol typically involves the reduction of corresponding aldehydes or ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is typically conducted under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, HNO3, H2O2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thiols derivatives
Aplicaciones Científicas De Investigación
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks in organic synthesis and are involved in various catalytic processes .
Biology and Medicine
In biological research, these compounds are studied for their potential pharmacological properties. They may act as precursors to bioactive molecules with therapeutic applications .
Industry
In the industrial sector, these compounds are used in the production of specialty chemicals, polymers, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of these compounds depends on their chemical structure and the nature of their interactions with other molecules. For example, [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol may act as a reducing agent, donating electrons to other molecules and undergoing oxidation in the process . 1-Iodo-2,3,4,5-tetramethylbenzene, on the other hand, may participate in substitution reactions where the iodine atom is replaced by other nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol: Similar compounds include other hydroxymethyl-substituted phenylmethanols and dimethylphenylmethanols.
1-Iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodo-substituted tetramethylbenzenes and halogenated aromatic compounds.
Uniqueness
The uniqueness of these compounds lies in their specific substitution patterns and reactivity. For example, the presence of multiple methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene enhances its reactivity in substitution reactions compared to less substituted analogs .
Propiedades
Fórmula molecular |
C20H27IO2 |
|---|---|
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H14O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-3-9(5-11)10(6-12)4-8(7)2/h5H,1-4H3;3-4,11-12H,5-6H2,1-2H3 |
Clave InChI |
JQRBNLJDIKDWAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)CO)CO.CC1=CC(=C(C(=C1C)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


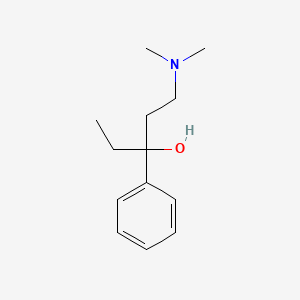
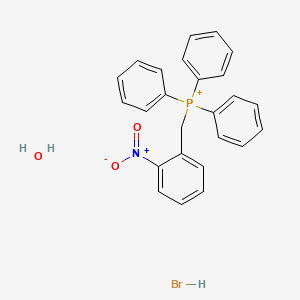

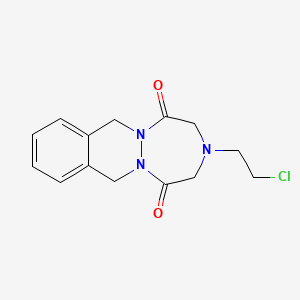
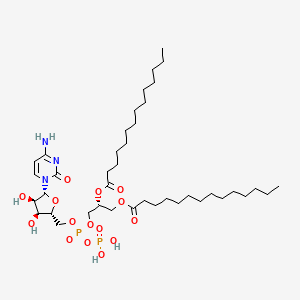
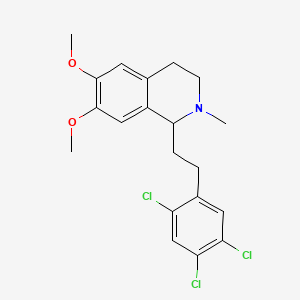
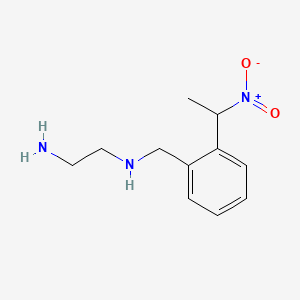
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)

![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
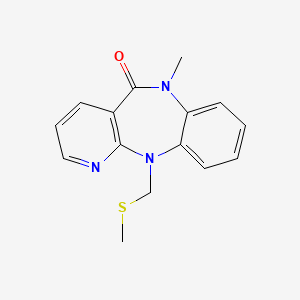
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)
![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
